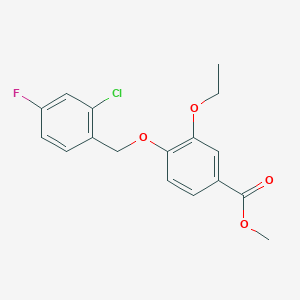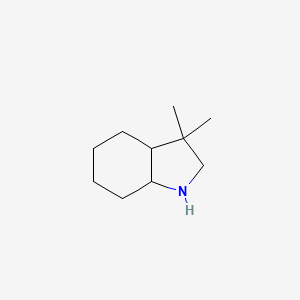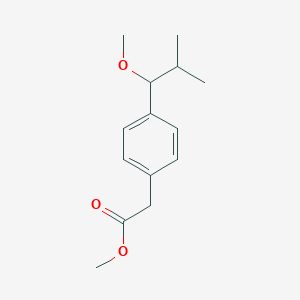
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, followed by esterification. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of functional groups, such as the methoxy and methyl groups, which can participate in electron-donating or withdrawing interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
methyl 2-[4-(1-methoxy-2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C14H20O3/c1-10(2)14(17-4)12-7-5-11(6-8-12)9-13(15)16-3/h5-8,10,14H,9H2,1-4H3 |
Clé InChI |
YLERBEUBICEGGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


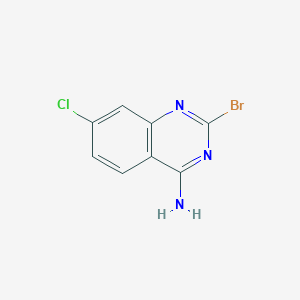
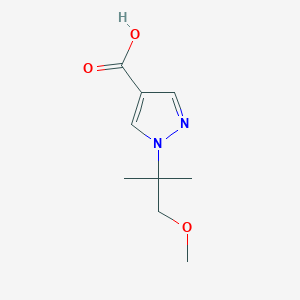
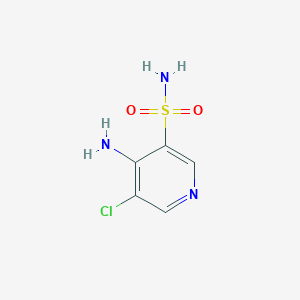
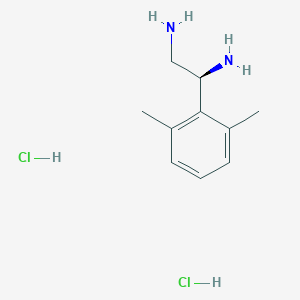
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)

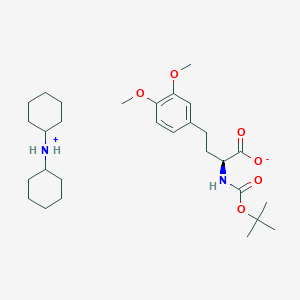
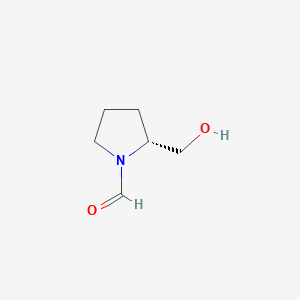
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
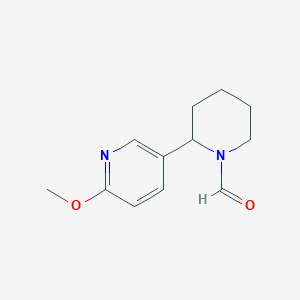
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
